
2-(4-((tert-Butoxycarbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid
Overview
Description
2-(4-((tert-Butoxycarbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C11H15N3O5 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to targetReceptor-type tyrosine-protein phosphatase beta . This protein plays a role in a variety of cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
This could result in alterations in cellular processes such as cell growth and differentiation .
Biochemical Pathways
Given the potential target of this compound, it may be involved in pathways related to cell growth, differentiation, and oncogenic transformation .
Pharmacokinetics
The metabolism and excretion of this compound would likely depend on various factors including its chemical structure and the individual’s metabolic rate .
Result of Action
Given its potential target, it may influence cellular processes such as cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
2-(4-((tert-Butoxycarbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of dipeptides. It interacts with various enzymes and proteins, including coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base . These interactions are crucial for the compound’s function in organic synthesis and peptide formation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in dipeptide synthesis suggests it may impact protein synthesis and other related cellular activities
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s tert-butyloxycarbonyl group is known to be an acid-labile protecting group used in organic synthesis, which can be added to amines under aqueous conditions . This mechanism is essential for its role in protecting amino groups during peptide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can be deprotected under mild conditions, which is essential for its application in peptide synthesis . Long-term studies are required to understand its stability and degradation in various experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective for specific applications. The compound’s role in dipeptide synthesis suggests that its dosage must be carefully controlled to avoid potential toxicity
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid and peptide synthesis. It interacts with enzymes and cofactors that facilitate these processes, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound may interact with transporters or binding proteins that influence its localization and accumulation
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its role in biochemical reactions . Understanding these localization mechanisms is crucial for optimizing its use in research and applications.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrimidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-11(2,3)19-10(18)13-7-4-5-14(6-8(15)16)9(17)12-7/h4-5H,6H2,1-3H3,(H,15,16)(H,12,13,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZBCKTYQSHPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)N(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


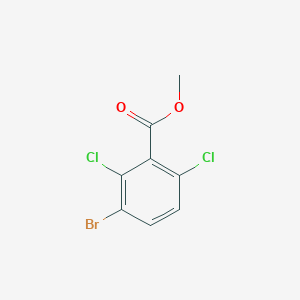
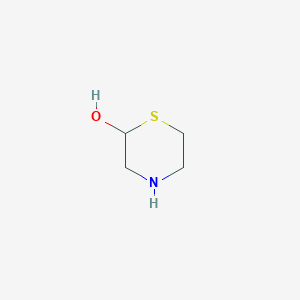

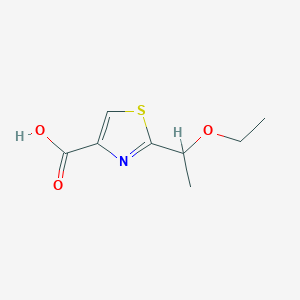


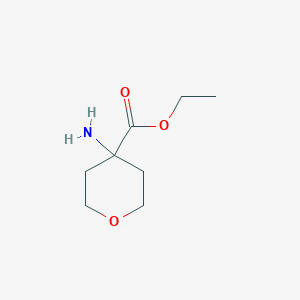


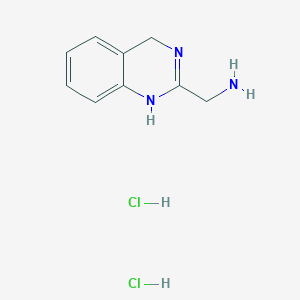
![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1422685.png)
![3-Ethoxyspiro[3.4]octan-1-one](/img/structure/B1422687.png)
![2-[3-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B1422691.png)

